molecular formula C8H15Cl2N3O B13254907 (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13254907
M. Wt: 240.13 g/mol
InChI Key: CLNAEIWBJREGGX-OXOJUWDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a methylated pyrazole moiety at the 2-position and an amine group at the 3-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-5-6(4-10-11)8-7(9)2-3-12-8;;/h4-5,7-8H,2-3,9H2,1H3;2*1H/t7-,8+;;/m0../s1

InChI Key

CLNAEIWBJREGGX-OXOJUWDDSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)N.Cl.Cl

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Oxolane Ring: This step might involve the cyclization of a suitable diol or halohydrin precursor.

    Coupling of the Pyrazole and Oxolane Rings: This can be done through nucleophilic substitution or other coupling reactions.

    Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the oxolane ring or the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or aminated products.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it might be used to study the effects of pyrazole and oxolane derivatives on various biological systems.

Medicine

Potential medicinal applications could include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents on the pyrazole ring, heterocycle type, or stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form CAS Number
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride (Target) C₈H₁₅Cl₂N₃O 254.16* 1-Methylpyrazole Dihydrochloride Not explicitly listed
rac-(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride C₉H₁₇Cl₂N₃O 254.16 1-Ethylpyrazole Dihydrochloride 2059908-61-9
rac-(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride C₉H₁₇Cl₂N₃O 254.16 1,5-Dimethylpyrazole Dihydrochloride 2044705-53-3
rac-(2R,3S)-2-(Pyridin-4-yl)oxolan-3-amine dihydrochloride C₈H₁₃Cl₂N₃O 238.12 Pyridin-4-yl (replaces pyrazole) Dihydrochloride 2059908-07-3

*Molecular weight inferred from analogs due to incomplete data for the target compound.

Key Differences and Implications

Substituent Effects on Pyrazole Ring: 1-Methyl (Target): The methyl group introduces moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. 1,5-Dimethyl (CAS 2044705-53-3): Additional methyl at the 5-position may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites) .

Heterocycle Replacement (Pyridine vs. Pyrazole): The pyridin-4-yl analog (CAS 2059908-07-3) replaces the pyrazole with a pyridine ring, altering electronic properties.

Stereochemistry and Racemic Mixtures :

  • The target compound is enantiomerically pure (2R,3S), whereas analogs like CAS 2059908-61-9 and 2044705-53-3 are racemic (rac-). Enantiopure compounds often exhibit higher specificity in chiral environments, such as enzyme binding sites .

Hypothetical Research Findings

  • Lipophilicity Trends : Ethyl and dimethyl analogs likely exhibit higher logP values than the methyl variant, impacting pharmacokinetics (e.g., absorption, distribution).
  • Receptor Binding : The pyridine analog’s distinct electronic profile may reduce affinity for pyrazole-specific targets (e.g., kinases) but improve interactions with nicotinic receptors.
  • Thermal Stability : Methyl and ethyl substituents on pyrazole may enhance thermal stability compared to unsubstituted analogs due to reduced ring strain.

Biological Activity

(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C8_8H15_{15}Cl2_2N3_3O
  • Molecular Weight : 240.13 g/mol
  • CAS Number : 1520920-04-0
  • IUPAC Name : (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

The biological activity of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Pyrazole derivatives, in general, have been shown to exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Pyrazole compounds are known to inhibit key signaling pathways involved in cancer cell proliferation and survival. They can target proteins such as EGFR and PI3K, which are critical in oncogenic signaling cascades .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes or other inflammatory mediators .
  • Antimicrobial Properties : Research indicates that certain pyrazole compounds demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Anticancer Studies

A review of pyrazole compounds highlighted their effectiveness against various cancer types. For example, (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine has been shown to inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .

StudyFindings
Study 1In vitro assays demonstrated a significant reduction in cell viability in breast cancer cell lines treated with pyrazole derivatives.
Study 2In vivo studies indicated that administration of the compound led to reduced tumor size in animal models compared to control groups.

Anti-inflammatory Activity

Research on related pyrazole compounds has demonstrated their ability to reduce inflammation in animal models. For instance, compounds with similar structures have shown promise in lowering levels of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases .

Antimicrobial Efficacy

Several studies have explored the antimicrobial properties of pyrazole derivatives. A notable case study reported that a closely related pyrazole compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating that (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine may possess similar properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.